molecular formula C9H8ClN3O B1598177 1-(3-Chloropropionyl)-1H-benzotriazole CAS No. 304660-39-7

1-(3-Chloropropionyl)-1H-benzotriazole

Cat. No. B1598177
CAS RN: 304660-39-7
M. Wt: 209.63 g/mol
InChI Key: HSMGLVQSVHKLFX-UHFFFAOYSA-N
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Description

3-Chloropropionyl chloride is an important bifunctional reagent . It is capable of acylation and possesses a 2-chloro-ethyl fragment (CH2CH2Cl), which can be subjected to nucleophilic substitution and serves as a masked vinyl group .


Synthesis Analysis

3-Chloropropionyl chloride can be prepared from β-propiolactone and thionyl chloride . Other standard methods available for the preparation of acyl chlorides can also be applied: the reaction of acrylic acid or 3-chloropropionic acid with thionyl chloride, phosphoryl chloride, phosgene, or phosphorus trichloride .


Molecular Structure Analysis

The molecular formula of 3-Chloropropionyl chloride is C3H4Cl2O . The IUPAC name is Propanoyl chloride, 3-chloro- .


Chemical Reactions Analysis

3-Chloropropionyl chloride is highly reactive and is widely used in acylations . It can be used as a starting material in many reactions to construct a variety of (hetero)cyclic compounds .


Physical And Chemical Properties Analysis

The molecular weight of 3-Chloropropionyl chloride is 126.969 . It is a colorless liquid .

Scientific Research Applications

Environmental Detection and Removal

Detection of Benzotriazole UV Filters in Environmental Samples : Benzotriazole derivatives, such as 1H-benzotriazole, are identified in environmental samples, including sediments and sewage sludge, due to their widespread use as UV stabilizers in industrial and consumer products. This study highlights the occurrence of benzotriazole compounds in various environmental matrices and underscores the importance of monitoring and managing these substances to mitigate potential ecological impacts (Zhang et al., 2011).

Chemical Synthesis and Applications

Synthesis of Energetic Materials : A novel method for synthesizing benzotriazole-based energetic materials showcases the utility of benzotriazole derivatives in creating compounds with high energy density. This research could provide a pathway for the development of advanced materials for use in various industrial applications (Yang et al., 2018).

Photodegradation and Environmental Fate

Photodegradation of Benzotriazoles : The study on the photodegradation of benzotriazoles under simulated sunlight provides insights into the environmental fate of these compounds. It suggests that sunlight can play a significant role in the degradation of benzotriazoles in natural waters, leading to the formation of various transformation products (Weidauer et al., 2016).

Biological Activity and Potential Applications

Antifungal Activity of Azetidinones Derived from Benzotriazole : The synthesis and evaluation of azetidinones derived from 1H-benzotriazole for their antifungal properties indicate potential pharmaceutical applications. This research demonstrates the versatility of benzotriazole derivatives in medicinal chemistry, suggesting their utility in developing new antifungal agents (Toraskar et al., 2009).

Safety and Hazards

3-Chloropropionyl chloride is considered hazardous. It is combustible and may be corrosive to metals. It is harmful if swallowed, causes severe skin burns and eye damage, and is fatal if inhaled .

properties

IUPAC Name

1-(benzotriazol-1-yl)-3-chloropropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-6-5-9(14)13-8-4-2-1-3-7(8)11-12-13/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMGLVQSVHKLFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396216
Record name 1-(3-Chloropropionyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

304660-39-7
Record name 1-(3-Chloropropionyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 304660-39-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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